molecular formula C16H16FN3O B3373774 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea CAS No. 1016498-13-7

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea

Cat. No.: B3373774
CAS No.: 1016498-13-7
M. Wt: 285.32 g/mol
InChI Key: UJDYQOGEHMBPET-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group and a tetrahydroquinoline moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative of 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different degrees of saturation.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The presence of the fluorophenyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
  • 3-(2-Bromophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
  • 3-(2-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea

Uniqueness

3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them attractive candidates for drug development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-12-6-1-2-7-15(12)20-16(21)19-14-9-3-8-13-11(14)5-4-10-18-13/h1-3,6-9,18H,4-5,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDYQOGEHMBPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC(=O)NC3=CC=CC=C3F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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